Ethanone,1-(4,5-dichloro-2-nitrophenyl)-

Catalog No.
S15990157
CAS No.
6635-71-8
M.F
C8H5Cl2NO3
M. Wt
234.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone,1-(4,5-dichloro-2-nitrophenyl)-

CAS Number

6635-71-8

Product Name

Ethanone,1-(4,5-dichloro-2-nitrophenyl)-

IUPAC Name

1-(4,5-dichloro-2-nitrophenyl)ethanone

Molecular Formula

C8H5Cl2NO3

Molecular Weight

234.03 g/mol

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-6(9)7(10)3-8(5)11(13)14/h2-3H,1H3

InChI Key

FRVFMCRPKGKETG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Ethanone, 1-(4,5-dichloro-2-nitrophenyl)- is an organic compound characterized by its distinctive structure, which includes a ketone functional group (ethanone) attached to a phenyl ring that is further substituted with dichloro and nitro groups. The chemical formula for this compound is C8H6Cl2N2O3C_8H_6Cl_2N_2O_3, and it has a molecular weight of approximately 233.05 g/mol. The presence of chlorine and nitro groups makes this compound particularly interesting for various chemical applications, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
  • Acylation Reactions: This compound can undergo acylation with acid chlorides or anhydrides in the presence of Lewis acids to form more complex ketones .

The biological activity of ethanone, 1-(4,5-dichloro-2-nitrophenyl)- is significant due to its potential mutagenic properties. Studies have indicated that compounds with similar structures may exhibit cytotoxicity and mutagenicity, making them subjects of interest in toxicological research. The presence of nitro groups is often associated with biological activity, including interactions with DNA and other cellular components .

Several methods exist for synthesizing ethanone, 1-(4,5-dichloro-2-nitrophenyl)-:

  • Starting Materials: The synthesis typically begins with readily available precursors such as 4,5-dichloro-2-nitroaniline.
  • Reflux Reaction: A common method involves refluxing the precursor with an appropriate ketone under basic conditions to facilitate the formation of the desired product.
  • Purification: Post-synthesis, the product is usually purified through recrystallization or chromatography techniques to achieve a high degree of purity .

Ethanone, 1-(4,5-dichloro-2-nitrophenyl)- has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its reactive functional groups.
  • Agrochemicals: Used in the formulation of pesticides and herbicides where its biological activity can be advantageous.
  • Organic Synthesis: Acts as a building block for creating more complex organic molecules in chemical research .

Interaction studies involving ethanone, 1-(4,5-dichloro-2-nitrophenyl)- focus on its effects on biological systems. Research has shown that compounds with similar structures can interact with cellular enzymes and receptors, potentially leading to cytotoxic effects. These studies are crucial for understanding the safety and efficacy of compounds used in pharmaceuticals and agrochemicals .

Several compounds share structural similarities with ethanone, 1-(4,5-dichloro-2-nitrophenyl)-. Here are some notable examples:

Compound NameStructure Characteristics
1-(4-Nitrophenyl)ethanoneContains a nitro group but lacks chlorine substituents
1-(4-Chlorophenyl)ethanoneContains a chlorine atom but lacks nitro substituents
2-Bromo-1-(2,6-difluoro-3-nitrophenyl)ethanoneContains fluorine substituents alongside nitro groups

Uniqueness

Ethanone, 1-(4,5-dichloro-2-nitrophenyl)- is unique due to its specific combination of dichloro and nitro groups on the phenyl ring. This arrangement significantly influences its reactivity and biological activity compared to similar compounds. The dual substitution pattern provides distinct properties that are valuable in both synthetic chemistry and biological studies .

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

232.9646484 g/mol

Monoisotopic Mass

232.9646484 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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